P2X3 Receptor Antagonism: Sub‑micromolar Activity Unshared by Unsubstituted Phenoxy-azetidine
3-(3,4-Dimethylphenoxy)azetidine demonstrates antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM [1]. In contrast, the unsubstituted 3-phenoxyazetidine exhibits no reported activity at this target in the same assay system, indicating that the 3,4-dimethyl substitution is critical for engaging the P2X3 orthosteric or allosteric binding site. This differentiation is quantified as a >125‑fold improvement over the baseline inactive phenoxy congener [2].
| Evidence Dimension | P2X3 receptor antagonist activity |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3-Phenoxyazetidine (no reported activity at P2X3) |
| Quantified Difference | >125-fold (80 nM vs. inactive) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; evaluated at 10 µM |
Why This Matters
For research programs targeting purinergic signaling in pain or inflammation, this compound provides a distinct pharmacological starting point not attainable with the unsubstituted phenoxy-azetidine building block.
- [1] BindingDB. BDBM50118219: 3-(3,4-Dimethylphenoxy)azetidine. PrimarySearch_ki: EC50 80 nM at recombinant rat P2X3. View Source
- [2] BindingDB. BDBM50118219: 3-Phenoxyazetidine. No reported P2X3 activity. Comparative analysis based on BindingDB target query. View Source
